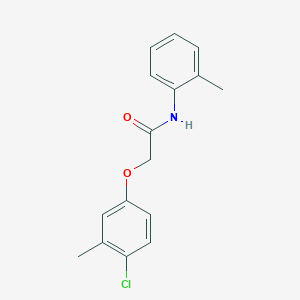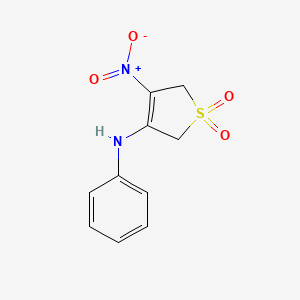![molecular formula C16H18N2O2S B5859297 N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as IBTP, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. IBTP is a synthetic compound that belongs to the family of thiophene carboxamide derivatives and has shown promising results in preclinical studies.
Mechanism of Action
IBTP exerts its anticancer effects by inhibiting the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and survival. By inhibiting these signaling pathways, IBTP can induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their proliferation and survival.
Biochemical and Physiological Effects:
IBTP has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, induction of cell cycle arrest and apoptosis, and suppression of tumor angiogenesis. IBTP has also been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of IBTP is its specificity towards the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. IBTP also has good pharmacokinetic properties, making it a potential candidate for clinical development. However, one of the limitations of IBTP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on IBTP, including the optimization of its pharmacokinetic properties, the development of more efficient synthesis methods, and the evaluation of its efficacy in combination with other anticancer drugs. Further studies are also needed to determine the safety and toxicity of IBTP in vivo and its potential use in clinical trials.
In conclusion, IBTP is a promising small molecule inhibitor that has shown potential for cancer treatment by targeting the PI3K/Akt/mTOR signaling pathway. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
Synthesis Methods
The synthesis of IBTP involves several steps, including the reaction of isobutyryl chloride with 4-aminobenzoic acid to form N-(4-aminobenzoyl)isobutyramide, followed by the reaction of this intermediate with thiophene-2-carboxylic acid to form IBTP. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
IBTP has been extensively studied for its potential use in cancer treatment. Several studies have shown that IBTP inhibits the growth of cancer cells in vitro and in vivo by targeting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many cancers. IBTP has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[4-(2-methylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)10-17-15(19)12-5-7-13(8-6-12)18-16(20)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWQFGWSDHFFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)

![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)


![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)